molecular formula C12H13BrO B2445045 (1-Bromocyclopentyl)(phenyl)methanone CAS No. 6740-66-5

(1-Bromocyclopentyl)(phenyl)methanone

Cat. No.: B2445045
CAS No.: 6740-66-5
M. Wt: 253.139
InChI Key: BNULTXNEKXSBQI-UHFFFAOYSA-N
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Description

(1-Bromocyclopentyl)(phenyl)methanone: is an organic compound with the molecular formula C12H13BrO. It is a brominated derivative of cyclopentyl phenyl methanone and serves as an intermediate in various chemical syntheses . This compound is notable for its applications in the synthesis of other complex molecules, particularly in the pharmaceutical industry.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Chemical Manufacturing: The compound is used in the production of specialty chemicals and advanced materials.

Safety and Hazards

The safety data sheet for “(1-Bromocyclopentyl)(phenyl)methanone” indicates that it is a combustible liquid and harmful if swallowed . It also causes serious eye irritation . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Mechanism of Action

Mode of Action

It is known that brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems . This could potentially lead to changes in the function of the target molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1-Bromocyclopentyl)(phenyl)methanone. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for (1-Bromocyclopentyl)(phenyl)methanone typically involve large-scale synthesis using optimized versions of the above-mentioned routes, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (1-Bromocyclopentyl)(phenyl)methanone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

  • Substitution reactions typically yield substituted cyclopentyl phenyl methanones.
  • Oxidation reactions can produce ketones or carboxylic acids.
  • Reduction reactions often result in alcohols or alkanes.

Comparison with Similar Compounds

Uniqueness:

    Reactivity: The presence of the bromine atom in this compound makes it highly reactive in substitution reactions.

    Applications: Its role as an intermediate in the synthesis of pharmaceutical compounds highlights its importance in medicinal chemistry.

Properties

IUPAC Name

(1-bromocyclopentyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c13-12(8-4-5-9-12)11(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNULTXNEKXSBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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